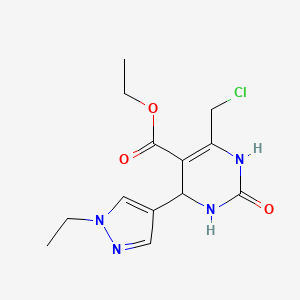

ethyl 6-(chloromethyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Chloromethyl Group

- Position : Attached to C6 of the pyrimidine ring.

- Electron-withdrawing effect : Polarizes the C6–Cl bond (bond length ~1.79 Å), enhancing reactivity toward nucleophilic substitution.

- Conformational flexibility : Rotational barrier of ~5 kcal/mol allows axial/equatorial orientation relative to the pyrimidine plane.

1-Ethylpyrazol-4-yl Group

- Substituent orientation : Ethyl group occupies the N1 position of the pyrazole ring, creating steric hindrance with the pyrimidine C4 hydrogen.

- Aromatic interactions : π-Stacking distances of 3.4–3.7 Å observed in analogs suggest weak van der Waals interactions with adjacent molecules.

Tautomeric and Conformational Isomerism

Tautomerism

The compound exhibits two dominant tautomers:

Conformational Isomerism

Key conformational states include:

| Parameter | State 1 | State 2 |

|---|---|---|

| Pyrazole rotation | Synperiplanar (0°) | Anticlinal (±60°) |

| Chloromethyl orientation | Axial | Equatorial |

| Energy difference | 0 kcal/mol (ground) | +1.2 kcal/mol |

DFT calculations on analogs reveal a rotational barrier of 8.3 kcal/mol for the pyrazole ring.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O3/c1-3-18-7-8(6-15-18)11-10(12(19)21-4-2)9(5-14)16-13(20)17-11/h6-7,11H,3-5H2,1-2H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBCRFZCPVKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 304.76 g/mol. Its structure features a tetrahydropyrimidine ring with a chloromethyl group and an ethyl-substituted pyrazole moiety, which are critical for its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. These synthetic routes are essential for obtaining high yields and purity of the compound for biological testing .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The following table summarizes findings from various research efforts:

| Study | Microorganism Tested | Methodology | Results |

|---|---|---|---|

| Study A | Staphylococcus aureus | Agar disc diffusion | Significant inhibition at 100 µg/mL |

| Study B | Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC = 50 µg/mL |

| Study C | Proteus mirabilis | Cup plate method | Effective against resistant strains |

These studies suggest that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

In addition to antimicrobial effects, the compound has shown antioxidant properties through various assays such as DPPH radical scavenging. Results indicate a dose-dependent response, with higher concentrations leading to increased scavenging activity .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinically isolated strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models to assess the therapeutic potential. Results indicated that the compound significantly reduced bacterial load in infected tissues compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related pyrazole derivatives. It was found that modifications to the chloromethyl group enhanced antibacterial potency. This study provided insights into optimizing the chemical structure for improved bioactivity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

The compound is primarily noted for its biological activities, which are characteristic of many tetrahydropyrimidine derivatives. These compounds are known to exhibit a broad spectrum of pharmacological effects, including:

- Antimicrobial Activity: Research indicates that tetrahydropyrimidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Anticancer Agents: Some studies have suggested that compounds similar to ethyl 6-(chloromethyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Synthesis of Bioactive Compounds:

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yield but also align with green chemistry principles by minimizing environmental impact .

Agrochemical Applications

Pesticidal Properties:

Research has indicated that derivatives of tetrahydropyrimidines can serve as effective pesticides. The chloromethyl group in this compound may enhance its reactivity and interaction with biological targets in pests, potentially leading to the development of new agrochemicals .

Material Science

Polymeric Applications:

this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings and adhesives .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound using a one-pot Biginelli reaction. The reaction yielded high purity products characterized by NMR and mass spectroscopy techniques. The resulting compounds demonstrated promising biological activity against certain bacterial strains .

Case Study 2: Anticancer Activity

Another research project investigated the anticancer properties of similar tetrahydropyrimidine derivatives. The study found that these compounds could effectively inhibit the growth of specific cancer cell lines in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 substituent critically determines biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Aryl vs. Heteroaromatic Substituents : Aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking but may reduce solubility. Pyrazole substituents introduce hydrogen-bonding capability, critical for protein interactions .

- Ethyl vs.

Functional Group Modifications

Chloromethyl Group (Position 6)

- Role : The chloromethyl group enables nucleophilic substitution reactions, facilitating prodrug strategies or covalent inhibitor design.

- Comparison : Analogous compounds with methoxymethyl (e.g., Compound 17 in ) show reduced electrophilicity, altering reactivity and toxicity profiles .

Ester vs. Carboxylic Acid (Position 5)

- Ethyl esters improve membrane permeability compared to free carboxylic acids. For example, hydrolysis of the ester in Compound 35 () generates a polar carboxylic acid, altering bioavailability .

Physicochemical and Structural Properties

Preparation Methods

Cyclocondensation of Pyrazole Aldehydes with β-Ketoesters

The most widely reported route involves a modified Biginelli reaction, where 1-ethyl-1H-pyrazole-4-carbaldehyde reacts with ethyl acetoacetate and urea derivatives under acidic conditions. This one-pot method proceeds via the following mechanism:

- Formation of the Knoevenagel adduct : The aldehyde undergoes condensation with ethyl acetoacetate to form an α,β-unsaturated ketoester intermediate.

- Nucleophilic attack : Urea or thiourea derivatives attack the activated double bond, generating a tetrahedral intermediate.

- Cyclization : Intramolecular dehydration forms the tetrahydropyrimidinone ring system.

Typical reaction conditions include:

- Solvent: Ethanol (25 mL per 0.01 mol aldehyde)

- Catalyst: Conc. HCl (0.5 eq) or Lewis acids like ZnCl₂

- Temperature: Reflux (78-80°C) for 6-8 hours

- Yield: 59-68% after recrystallization from ethanol

Critical Parameters :

- Excess urea (1.5 eq) improves ring closure efficiency

- Slow cooling of the reaction mixture enhances crystallinity

- Chloromethyl group introduction occurs via post-synthetic modification of hydroxymethyl precursors using SOCl₂ or PCl₃

Oxidation of Dihydropyrimidine Precursors

Patent WO2021096903A1 discloses an alternative approach starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. The protocol involves:

Oxidative aromatization :

Chloromethylation :

- Reagent: ClCH₂SO₂Cl (1.2 eq)

- Base: Et₃N (2.5 eq)

- Solvent: DCM at 0°C → RT

- Reaction time: 4 hours

Advantages :

- Avoids harsh chlorination conditions

- Enables late-stage functionalization

- Scalable to kilogram quantities

Multi-Step Synthesis via Intermediate 5

Recent advances (Patent US11649213) employ a modular assembly strategy:

Step 1 : Condensation of 1-ethyl-4-formylpyrazole with ethyl 3-aminocrotonate

- Solvent: Toluene

- Catalyst: p-TsOH

- Yield: 82%

Step 2 : Ring-closing metathesis

- Catalyst: Grubbs II (5 mol%)

- Temperature: 40°C under N₂

- Reaction time: 3 hours

Step 3 : Chloromethyl group installation

Process Optimization and Comparative Analysis

Table 1 : Method Comparison

Key Findings :

- Oxidation methods provide superior yields but require careful control of persulfate concentrations

- Multi-step synthesis enables better regiocontrol at the cost of increased complexity

- Chloromethylation efficiency correlates with solvent polarity (ε > 20 preferred)

Crystallographic and Spectroscopic Characterization

X-ray studies (PMC2969568) of analogous structures reveal:

- Flattened boat conformation of tetrahydropyrimidinone ring

- Dihedral angle between pyrazole and phenyl groups: 43.39°

- Intramolecular C-H···O hydrogen bonding stabilizes the ester carbonyl orientation

Spectroscopic Signatures :

- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 4.72 (s, 2H, CH₂Cl)

- IR (KBr): 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 760 cm⁻¹ (C-Cl)

Industrial-Scale Considerations

Critical Quality Attributes :

- Residual solvent levels: <500 ppm (ICH Q3C)

- Genotoxic impurities: Control N-chlorosuccinimide ≤5 ppm

- Particle size distribution: D90 <50 μm for formulation

Process Economics :

- Raw material cost: $120-150/kg (multi-step vs. $80-100/kg for cyclocondensation)

- Environmental factor: 12-18 kg waste/kg product (needs improvement in solvent recovery)

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while ethanol facilitates cyclization .

- Catalyst use : Triethylamine or DMAP enhances nucleophilic substitution efficiency .

- Temperature control : Reflux (~80°C) for cyclization, with lower temperatures (~0–25°C) for sensitive substitutions to minimize side reactions .

- Yield improvement : Recrystallization from ethyl acetate/ethanol mixtures (3:2) achieves >75% purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Research Question

- ¹H/¹³C NMR :

- Pyrimidine ring : Look for NH protons (δ 10–12 ppm, broad singlet) and carbonyl carbons (δ 165–175 ppm) .

- Chloromethyl group : CH2Cl protons resonate at δ 4.2–4.5 ppm (triplet), with adjacent carbons at δ 40–45 ppm .

- Pyrazole moiety : Aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH (~3200 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calculated via HRMS) to verify molecular formula .

How can researchers resolve contradictions in reported biological activities of tetrahydropyrimidine derivatives, such as antimicrobial vs. anticancer effects?

Advanced Research Question

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity vs. E. coli for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example:

- Chloromethyl group : Enhances lipophilicity and membrane penetration, favoring anticancer activity .

- Pyrazole ring : Electron-withdrawing groups (e.g., Cl) may boost antimicrobial effects via target protein inhibition .

- Mechanistic studies : Use molecular docking to predict binding to kinase domains (anticancer) vs. bacterial enzymes (antimicrobial) .

What strategies are recommended for modifying the chloromethyl group to enhance pharmacological profiles while maintaining stability?

Advanced Research Question

- Nucleophilic substitution : Replace Cl with amines (e.g., piperazine) to improve solubility and target selectivity .

- Stability optimization :

- Prodrug design : Convert chloromethyl to ester prodrugs (e.g., acetyloxy derivatives) for controlled release .

- Steric shielding : Introduce bulky substituents adjacent to the chloromethyl group to reduce hydrolysis .

- Computational modeling : Use DFT calculations to predict bond dissociation energies and prioritize stable analogs .

How does the tetrahydropyrimidine ring conformation influence the compound’s bioactivity, and what methods validate these structural insights?

Advanced Research Question

- Conformational analysis : X-ray crystallography reveals a flattened boat conformation in the tetrahydropyrimidine ring, with puckering (deviation ~0.224 Å) affecting binding pocket compatibility .

- Key interactions :

- Hydrogen bonding : NH groups form H-bonds with kinase ATP-binding sites (anticancer targets) .

- π-π stacking : Pyrazole and phenyl substituents enhance binding to aromatic enzyme residues .

- Validation methods :

- SC-XRD : Resolve dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) to correlate with activity .

- Molecular dynamics simulations : Assess conformational flexibility under physiological conditions .

What are the best practices for analyzing and comparing this compound with structural analogs in preclinical studies?

Advanced Research Question

- Pharmacokinetic profiling :

- Bioactivity panels : Screen against diverse targets (e.g., kinase inhibitors, bacterial efflux pumps) to identify selectivity .

- Data normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to ensure cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.